molecular formula C28H44O2 B15295464 1alpha-Hydroxyergosterol

1alpha-Hydroxyergosterol

Cat. No.: B15295464
M. Wt: 412.6 g/mol
InChI Key: VAPVKMCDHZVRIH-ZHTQMTSCSA-N
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Description

1alpha-Hydroxyergosterol is a derivative of ergosterol, a sterol found in fungi and some protists Ergosterol is an essential component of fungal cell membranes, playing a role similar to cholesterol in animal cells

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1alpha-Hydroxyergosterol typically involves the selective hydroxylation of ergosterol. One common method includes the use of cytochrome P450 enzymes, which facilitate the hydroxylation process. The reaction conditions often require a controlled environment with specific pH and temperature settings to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound can be achieved through metabolic engineering of yeast. By manipulating the biosynthetic pathways in yeast, researchers can enhance the production of ergosterol and subsequently convert it to this compound . This method is considered environmentally friendly and cost-effective compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions: 1alpha-Hydroxyergosterol undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydroxylated, oxidized, and halogenated derivatives of this compound

Scientific Research Applications

1alpha-Hydroxyergosterol has a wide range of applications in scientific research:

Mechanism of Action

1alpha-Hydroxyergosterol exerts its effects by interacting with specific molecular targets and pathways. In fungi, it integrates into the cell membrane, affecting its fluidity and permeability. This integration can disrupt the normal function of the membrane, leading to antifungal effects. Additionally, the compound may inhibit certain enzymes involved in sterol biosynthesis, further contributing to its antifungal properties .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific hydroxylation at the 1alpha position, which imparts distinct chemical and biological properties. This modification enhances its potential as an antifungal agent and a valuable research tool in studying sterol metabolism and function .

Properties

Molecular Formula

C28H44O2

Molecular Weight

412.6 g/mol

IUPAC Name

(1S,3R,9S,10S,13R,14S,17R)-17-[(Z,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol

InChI

InChI=1S/C28H44O2/c1-17(2)18(3)7-8-19(4)23-11-12-24-22-10-9-20-15-21(29)16-26(30)28(20,6)25(22)13-14-27(23,24)5/h7-10,17-19,21,23-26,29-30H,11-16H2,1-6H3/b8-7-/t18-,19?,21+,23+,24+,25-,26-,27+,28+/m0/s1

InChI Key

VAPVKMCDHZVRIH-ZHTQMTSCSA-N

Isomeric SMILES

C[C@@H](/C=C\C(C)[C@H]1CC[C@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@]3([C@H](C[C@@H](C4)O)O)C)C)C(C)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(C(CC(C4)O)O)C)C

Origin of Product

United States

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